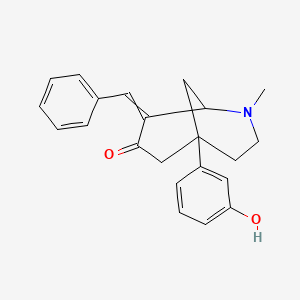
CB-64D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB-64D is a chemical compound known for its role as a selective agonist for sigma receptor 2 and sigma receptor 1. It has been studied for its potential to induce apoptosis in various cancer cell lines, making it a compound of interest in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CB-64D involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired selectivity for sigma receptors. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency. This would include optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
CB-64D undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
CB-64D has several scientific research applications, including:
Cancer Research: this compound induces apoptosis in various cancer cell lines, including neuroblastoma and breast cancer cells. .
Neuroscience: As a sigma receptor agonist, this compound is used to study the role of sigma receptors in neuronal signaling and neuroprotection
Pharmacology: This compound is used to investigate the pharmacological properties of sigma receptors and their potential as therapeutic targets
Mécanisme D'action
CB-64D exerts its effects by binding to sigma receptor 2 and sigma receptor 1. This binding induces apoptosis through a caspase-independent pathway, involving the release of calcium from intracellular stores and the activation of apoptotic signaling pathways. The exact molecular targets and pathways include the modulation of calcium signaling and the activation of pro-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
CB-64L: A similar compound with lower selectivity for sigma receptor 2.
Haloperidol: A non-selective sigma receptor agonist with similar apoptotic effects.
Ibogaine: Another sigma receptor agonist with neuroprotective properties
Uniqueness
CB-64D is unique due to its high selectivity for sigma receptor 2, making it a valuable tool for studying the specific roles of this receptor subtype in various biological processes. Its ability to induce apoptosis in drug-resistant cancer cell lines further highlights its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C22H23NO2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3 |
Clé InChI |
YVMTWTZIAIUURI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O |
Synonymes |
8-benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one CB 64D CB 64L CB-64D CB-64L |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















